N-(3-iodobenzyl)-1-piperidinesulfonamide
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Overview
Description
N-(3-iodobenzyl)-1-piperidinesulfonamide is a chemical compound that features a piperidine ring, a sulfonamide group, and an iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodobenzyl)-1-piperidinesulfonamide typically involves the reaction of piperidine with 3-iodobenzyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodobenzyl)-1-piperidinesulfonamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or thiourea in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Iodophenol derivatives
Reduction: Amine derivatives
Substitution: Azido or thiol-substituted derivatives
Scientific Research Applications
N-(3-iodobenzyl)-1-piperidinesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-iodobenzyl)-1-piperidinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-iodophenyl)methyl]piperidine-1-sulfonamide
- N-[(3-bromophenyl)methyl]piperidine-1-sulfonamide
- N-[(3-chlorophenyl)methyl]piperidine-1-sulfonamide
Uniqueness
N-(3-iodobenzyl)-1-piperidinesulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to its bromine or chlorine analogs. The iodine atom also imparts distinct electronic properties, making this compound particularly useful in specific applications such as radiolabeling for imaging studies.
Properties
CAS No. |
890593-41-6 |
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Molecular Formula |
C12H17IN2O2S |
Molecular Weight |
380.25g/mol |
IUPAC Name |
N-[(3-iodophenyl)methyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H17IN2O2S/c13-12-6-4-5-11(9-12)10-14-18(16,17)15-7-2-1-3-8-15/h4-6,9,14H,1-3,7-8,10H2 |
InChI Key |
UNLIRHMFHNGSJL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC(=CC=C2)I |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC(=CC=C2)I |
Origin of Product |
United States |
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